molecular formula C11H10BrN B11877309 2-(Aminomethyl)-3-bromonaphthalene

2-(Aminomethyl)-3-bromonaphthalene

Cat. No.: B11877309
M. Wt: 236.11 g/mol
InChI Key: WHGMYTJFDLOCEE-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-bromonaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of an aminomethyl group (-CH2NH2) and a bromine atom attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-bromonaphthalene typically involves the bromination of naphthalene followed by the introduction of the aminomethyl group. One common method is the bromination of 2-methylnaphthalene to form 2-bromo-3-methylnaphthalene, which is then subjected to a substitution reaction with formaldehyde and ammonia to introduce the aminomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and subsequent substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-bromonaphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The aminomethyl group can be oxidized to form corresponding imines or amides.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted naphthalenes, while oxidation and reduction reactions can produce imines, amides, or reduced derivatives.

Scientific Research Applications

2-(Aminomethyl)-3-bromonaphthalene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-bromonaphthalene involves its interaction with molecular targets through its functional groups. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its effects on molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)naphthalene: Lacks the bromine atom, which may result in different reactivity and biological activity.

    3-Bromonaphthalene: Lacks the aminomethyl group, affecting its ability to interact with biological molecules.

    2-(Aminomethyl)-1-bromonaphthalene: Similar structure but with the bromine atom in a different position, leading to variations in chemical behavior.

Uniqueness

2-(Aminomethyl)-3-bromonaphthalene is unique due to the specific positioning of the aminomethyl and bromine groups on the naphthalene ring

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

(3-bromonaphthalen-2-yl)methanamine

InChI

InChI=1S/C11H10BrN/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6H,7,13H2

InChI Key

WHGMYTJFDLOCEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)CN)Br

Origin of Product

United States

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